molecular formula C25H33Cl2N3O6 B1245622 Picumeterol fumarate CAS No. 130641-37-1

Picumeterol fumarate

Cat. No.: B1245622
CAS No.: 130641-37-1
M. Wt: 542.4 g/mol
InChI Key: CQMPZSFGXMINHJ-WNGBCCIYSA-N
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Description

Picumeterol fumarate is a potent and selective beta2-adrenoceptor agonist. It is primarily used as a bronchodilator to treat respiratory conditions such as asthma. The compound is known for its ability to produce long-lasting relaxation of airway smooth muscles both in vitro and in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of picumeterol fumarate involves several steps, starting from the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Picumeterol fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Picumeterol fumarate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a model compound to study beta2-adrenoceptor agonists and their interactions with receptors.

    Biology: The compound is used in studies involving airway smooth muscle relaxation and its effects on respiratory function.

    Medicine: this compound is investigated for its potential therapeutic effects in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease.

    Industry: The compound is used in the development of inhalation therapies and other pharmaceutical formulations

Mechanism of Action

Picumeterol fumarate exerts its effects by binding to beta2-adrenergic receptors on the surface of airway smooth muscle cells. This binding activates the receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of airway smooth muscles, thereby improving airflow and reducing symptoms of respiratory conditions .

Comparison with Similar Compounds

Uniqueness of Picumeterol Fumarate: this compound is unique due to its high potency and selectivity for beta2-adrenergic receptors. It has a longer duration of action compared to some other beta2-adrenoceptor agonists, making it a valuable option for long-term management of respiratory conditions .

Properties

CAS No.

130641-37-1

Molecular Formula

C25H33Cl2N3O6

Molecular Weight

542.4 g/mol

IUPAC Name

(1R)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol;(E)-but-2-enedioic acid

InChI

InChI=1S/C21H29Cl2N3O2.C4H4O4/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17;5-3(6)1-2-4(7)8/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-;/m0./s1

InChI Key

CQMPZSFGXMINHJ-WNGBCCIYSA-N

Isomeric SMILES

C1=CC=NC(=C1)CCOCCCCCCNC[C@@H](C2=CC(=C(C(=C2)Cl)N)Cl)O.C(=C/C(=O)O)\C(=O)O

SMILES

C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O.C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O.C(=CC(=O)O)C(=O)O

Synonyms

GR 114297A
GR 114744A
GR 63411
GR-114297A
GR-114744A
GR-63411
picumeterol
picumeterol fumarate

Origin of Product

United States

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